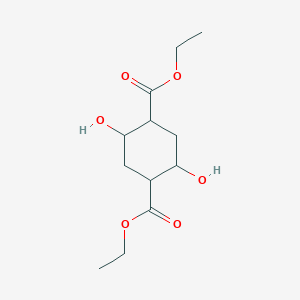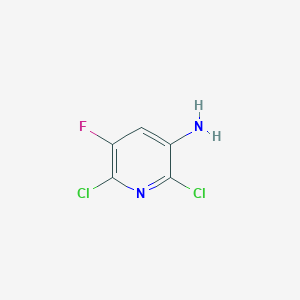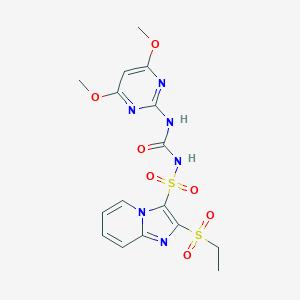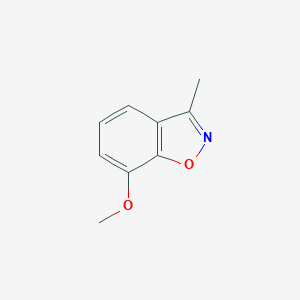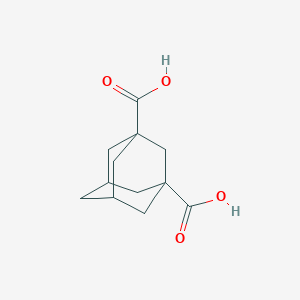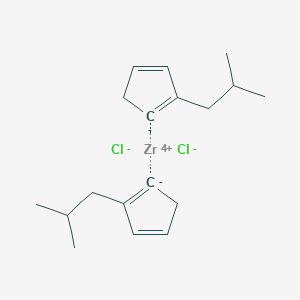
1-(5-Chloro-2-thienyl)-3-(4-methoxyphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Chloro-2-thienyl)-3-(4-methoxyphenyl)prop-2-en-1-one, also known as CKD-602, is a synthetic compound that has been extensively studied for its potential application in cancer treatment. This compound belongs to the family of chalcones, which are known for their diverse biological activities.
作用機序
The mechanism of action of 1-(5-Chloro-2-thienyl)-3-(4-methoxyphenyl)prop-2-en-1-one is not fully understood, but it is believed to involve multiple pathways. 1-(5-Chloro-2-thienyl)-3-(4-methoxyphenyl)prop-2-en-1-one has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to DNA damage and cell death. 1-(5-Chloro-2-thienyl)-3-(4-methoxyphenyl)prop-2-en-1-one has also been found to activate the p53 tumor suppressor pathway, which regulates cell cycle progression and apoptosis. Furthermore, 1-(5-Chloro-2-thienyl)-3-(4-methoxyphenyl)prop-2-en-1-one has been shown to inhibit the activity of the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
1-(5-Chloro-2-thienyl)-3-(4-methoxyphenyl)prop-2-en-1-one has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to tumors. In animal models, 1-(5-Chloro-2-thienyl)-3-(4-methoxyphenyl)prop-2-en-1-one has been found to suppress tumor growth and metastasis. These findings suggest that 1-(5-Chloro-2-thienyl)-3-(4-methoxyphenyl)prop-2-en-1-one may have therapeutic potential in cancer treatment.
実験室実験の利点と制限
One advantage of using 1-(5-Chloro-2-thienyl)-3-(4-methoxyphenyl)prop-2-en-1-one in lab experiments is its high potency and selectivity against cancer cells. This allows for lower doses to be used, reducing the risk of toxicity. Another advantage is its ability to induce apoptosis and inhibit angiogenesis, which are important processes in cancer progression. However, one limitation of using 1-(5-Chloro-2-thienyl)-3-(4-methoxyphenyl)prop-2-en-1-one is its limited solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of clinical studies on 1-(5-Chloro-2-thienyl)-3-(4-methoxyphenyl)prop-2-en-1-one, which makes it difficult to assess its safety and efficacy in humans.
将来の方向性
There are several future directions for research on 1-(5-Chloro-2-thienyl)-3-(4-methoxyphenyl)prop-2-en-1-one. One direction is to investigate its potential in combination therapy with other anticancer agents. Another direction is to study its effects on cancer stem cells, which are believed to be responsible for tumor recurrence and metastasis. Additionally, further studies are needed to assess the safety and efficacy of 1-(5-Chloro-2-thienyl)-3-(4-methoxyphenyl)prop-2-en-1-one in clinical trials. Finally, research is needed to optimize the synthesis method of 1-(5-Chloro-2-thienyl)-3-(4-methoxyphenyl)prop-2-en-1-one to improve its purity and yield.
合成法
The synthesis of 1-(5-Chloro-2-thienyl)-3-(4-methoxyphenyl)prop-2-en-1-one involves the condensation of 5-chloro-2-acetylthiophene and 4-methoxybenzaldehyde in the presence of a base and a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained after purification by column chromatography. This method has been optimized to yield high purity and high yield of 1-(5-Chloro-2-thienyl)-3-(4-methoxyphenyl)prop-2-en-1-one.
科学的研究の応用
1-(5-Chloro-2-thienyl)-3-(4-methoxyphenyl)prop-2-en-1-one has been studied for its potential application in cancer treatment. It has been shown to exhibit cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 1-(5-Chloro-2-thienyl)-3-(4-methoxyphenyl)prop-2-en-1-one has also been found to induce apoptosis, inhibit angiogenesis, and suppress tumor growth in animal models. These findings suggest that 1-(5-Chloro-2-thienyl)-3-(4-methoxyphenyl)prop-2-en-1-one may have therapeutic potential in cancer treatment.
特性
IUPAC Name |
(E)-1-(5-chlorothiophen-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2S/c1-17-11-5-2-10(3-6-11)4-7-12(16)13-8-9-14(15)18-13/h2-9H,1H3/b7-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHRGIXGUNICDQ-QPJJXVBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=CC=C(S2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(S2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-thienyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


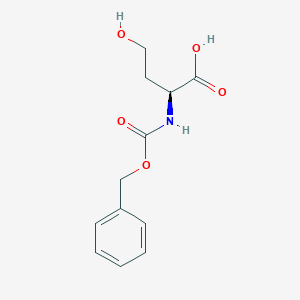
![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-(2-hydroxypropan-2-yl)-1H-imidazole-5-carboxylate](/img/structure/B120061.png)





